2-[4-Methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid
Description
This compound features a piperidine ring substituted at the 4-position with a methoxycarbonyl group and a tert-butoxycarbonyl (Boc) protective group at the 1-position. A carboxylic acid side chain (acetic acid) is attached to the same carbon as the methoxycarbonyl group. Its molecular formula is C₁₄H₂₃NO₆ (molecular weight: ~301.34 g/mol) based on . The Boc group enhances stability during synthetic processes, while the methoxycarbonyl group introduces ester reactivity and polarity. This compound is primarily used as a building block in pharmaceutical synthesis, enabling modifications for drug discovery .
Properties
IUPAC Name |
2-[4-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO6/c1-13(2,3)21-12(19)15-7-5-14(6-8-15,9-10(16)17)11(18)20-4/h5-9H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUFOYXOOGIWGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2113039-35-1 | |
| Record name | 2-{1-[(tert-butoxy)carbonyl]-4-(methoxycarbonyl)piperidin-4-yl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 2-[4-Methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid is a piperidine derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H23N1O5
- Molecular Weight : 285.34 g/mol
This compound features a piperidine ring, which is known for its diverse biological activities, including analgesic, anti-inflammatory, and anticancer properties.
Pharmacological Properties
Several studies have investigated the biological activity of piperidine derivatives, including the compound . The following table summarizes key findings related to its pharmacological effects:
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The piperidine moiety may interact with various enzymes, inhibiting their activity and leading to therapeutic effects.
- Cell Proliferation : The compound may induce apoptosis in cancer cells through pathways involving poly(ADP-ribose) polymerase (PARP) inhibition, which is crucial for DNA repair mechanisms.
- Anti-inflammatory Pathways : It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Study 1: Anticancer Activity
A study demonstrated that derivatives of piperidine, including the target compound, showed significant antiproliferative effects against BRCA-deficient cancer cell lines. The compound displayed an IC50 value in the low nanomolar range, indicating potent activity against these cells while sparing normal cells .
Study 2: Enzyme Inhibition
Research has shown that compounds with similar structures effectively inhibit acetylcholinesterase, which is vital for treating neurodegenerative diseases like Alzheimer's. The target compound's structural features suggest it could also exhibit this property .
Study 3: Anti-inflammatory Effects
In vitro studies have indicated that the compound can significantly reduce levels of inflammatory markers such as TNF-alpha and IL-6 in cell cultures exposed to inflammatory stimuli. This suggests potential use in treating inflammatory diseases .
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as an anticancer agent . Research indicates that derivatives of piperidine structures, such as this compound, exhibit promising anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest.
Neuropharmacology
Studies suggest that this compound may interact with neurotransmitter systems, particularly those related to mood regulation and anxiety disorders. Its structural characteristics imply potential modulation of serotonin and dopamine receptors, which are crucial in treating neuropsychiatric disorders.
Antimicrobial Activity
Research has demonstrated the antimicrobial properties of piperidine derivatives. In vitro studies have shown that compounds similar to 2-[4-Methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid exhibit significant antibacterial activity against Gram-positive bacteria, indicating its potential use in combating bacterial infections.
Data Tables
| Activity Type | Mechanism/Effect |
|---|---|
| Anticancer | Induces apoptosis |
| Neuropharmacological | Modulates neurotransmitter receptors |
| Antimicrobial | Inhibits growth of bacteria |
Case Study 1: Anticancer Potential
A study evaluated several piperidine derivatives for anticancer activity, revealing that compounds structurally similar to this compound had low IC50 values, indicating strong anticancer properties compared to standard treatments like doxorubicin .
Case Study 2: Neuroprotective Effects
Research highlighted the neuroprotective effects of piperidine derivatives in models of neurodegeneration. These compounds showed the ability to reduce oxidative stress and inflammation in neuronal cells, suggesting their utility in treating conditions such as Alzheimer's disease.
Case Study 3: Antimicrobial Efficacy
In vitro tests demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus, supporting its role as an antimicrobial agent .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical structural and physicochemical differences:
Physicochemical Properties
- Polar Surface Area (PSA) : The target compound’s PSA is elevated (~88–100 Ų) due to multiple carbonyl groups, enhancing solubility in polar solvents .
- LogP : Estimated LogP for the target compound is ~0.37 (similar to ), indicating moderate lipophilicity. Ethyl/methyl esters increase LogP slightly compared to carboxylic acids .
- pKa : The acetic acid moiety has a predicted pKa of ~4.66 (similar to ), favoring deprotonation at physiological pH, which influences bioavailability .
Stability and Reactivity
- Boc Group Stability : The Boc group in the target compound is stable under basic conditions but cleaved under acidic conditions (e.g., TFA), enabling selective deprotection .
- Methoxycarbonyl vs. Ethoxycarbonyl : Methoxy esters hydrolyze faster than ethoxy counterparts due to shorter alkyl chains, impacting metabolic stability .
- Aromatic Substituents : Compounds like 2-methoxyphenyl () exhibit enhanced UV absorption, aiding analytical detection .
Q & A
Basic: What are the recommended safety protocols for handling this compound during synthesis?
Answer:
- Engineering controls: Use fume hoods or closed-system reactors to minimize airborne exposure. Monitor airborne concentrations with real-time sensors (e.g., PID detectors) to ensure levels remain below occupational exposure limits .
- Personal protective equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. For prolonged exposure, use respirators with organic vapor cartridges .
- Emergency measures: Install eye wash stations and emergency showers within 10 seconds of the work area. Contaminated clothing must be removed immediately and decontaminated using specialized laundering protocols .
Basic: How can researchers optimize the synthesis yield of this compound?
Answer:
- Reaction conditions: Use dichloromethane as a solvent with NaOH for deprotection steps, as demonstrated in analogous piperidine derivatives (yield: 99% purity) .
- Purification: Employ column chromatography with a methanol:ethyl acetate gradient (1:4 to 1:2) to isolate the product. Monitor purity via HPLC using a C18 column and UV detection at 254 nm .
- Catalyst screening: Test tert-butyloxycarbonyl (Boc) protection efficiency using DMAP or Hünig’s base to minimize side reactions .
Advanced: What computational strategies can predict the reactivity of this compound in novel reactions?
Answer:
- Quantum chemical modeling: Use density functional theory (DFT) to calculate activation energies for potential reaction pathways. Software like Gaussian or ORCA can model transition states involving the piperidin-4-yl acetic acid core .
- Reaction path screening: Apply the ICReDD platform to integrate computed reaction barriers with experimental data, enabling rapid identification of optimal conditions (e.g., solvent polarity, temperature) .
- Machine learning: Train models on existing kinetic data for Boc-protected compounds to predict regioselectivity in esterification or hydrolysis reactions .
Advanced: How can contradictory spectral data (e.g., NMR shifts) be resolved for this compound?
Answer:
- Dynamic effects analysis: Perform variable-temperature NMR to detect conformational changes in the piperidine ring, which may explain unexpected shifts .
- Solvent benchmarking: Compare experimental NMR (e.g., DMSO-d6 vs. CDCl3) with computed chemical shifts using ACD/Labs or MestReNova to identify solvent-induced discrepancies .
- X-ray crystallography: Resolve ambiguities by determining the solid-state structure. The methoxycarbonyl group’s orientation can influence ring puckering and shift assignments .
Basic: What analytical methods are suitable for characterizing this compound’s stability?
Answer:
- Thermogravimetric analysis (TGA): Measure decomposition temperatures under nitrogen atmosphere (heating rate: 10°C/min). Stability thresholds are typically >150°C for Boc-protected compounds .
- pH-dependent stability assays: Incubate the compound in buffers (pH 2–10) and monitor degradation via LC-MS. The tert-butyl ester group is prone to hydrolysis under acidic conditions (pH < 4) .
- Light sensitivity testing: Expose to UV (254 nm) and track photodegradation products using HPLC-DAD .
Advanced: What experimental designs address low reproducibility in scaled-up reactions?
Answer:
- Design of experiments (DoE): Use fractional factorial designs to test critical parameters (e.g., stirring rate, reagent stoichiometry) in batch reactors .
- Process analytical technology (PAT): Implement inline FTIR or Raman spectroscopy to monitor reaction progress and adjust conditions in real time .
- Mixing optimization: In stirred-tank reactors, calculate Reynolds numbers to ensure turbulent flow (Re > 10,000) for homogeneous reagent distribution .
Basic: How should researchers handle and store this compound to prevent degradation?
Answer:
- Storage conditions: Keep in amber glass vials under inert gas (argon) at –20°C. The Boc group is hygroscopic and susceptible to moisture-induced cleavage .
- Lyophilization: For long-term storage, lyophilize aqueous solutions and seal under vacuum. Residual solvents like DMF accelerate decomposition .
- Compatibility testing: Avoid contact with stainless steel; use PTFE-lined caps to prevent metal-catalyzed oxidation .
Advanced: What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?
Answer:
- Steric effects: The tert-butyloxycarbonyl group creates steric hindrance, directing electrophiles to the piperidine nitrogen. DFT calculations show a 15 kJ/mol energy barrier for alternative attack pathways .
- Electronic effects: The electron-withdrawing methoxycarbonyl group polarizes the piperidine ring, enhancing nucleophilicity at the 4-position. Hammett studies (σ = +0.78) confirm this trend .
- Catalyst selection: Screen Pd-based catalysts (e.g., Pd(OAc)₂ with SPhos ligand) for Suzuki-Miyaura coupling. The acetic acid moiety may chelate Pd, requiring ligand optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
